N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
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Overview
Description
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline is a chemical compound with the molecular formula C14H11ClN2O4S It is known for its unique structure, which includes a benzenesulfonyl group, a nitroethenyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline typically involves the reaction of 3-chloroaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted aniline derivatives .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonamide linkage can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-bromoaniline
Uniqueness
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRRVDCGVTRPU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC=C2)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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